Glycine, N-D-alanyl-, 1,1-dimethylethyl ester

Peptide Synthesis Diketopiperazine Chemical Stability

This protected dipeptide (H-(D)Ala-Gly-OtBu, CAS 74098-65-0) is a critical building block for solid-phase peptide synthesis (SPPS). Its D-alanine residue confers resistance to proteolytic degradation, while the C-terminal tert-butyl (tBu) ester provides orthogonality with Fmoc chemistry. This specific configuration suppresses diketopiperazine (DKP) formation, a common side-reaction that drastically reduces yields. For researchers requiring high metabolic stability and synthetic efficiency in their peptide constructs, this is a strategic, 'plug-and-play' reagent that ensures higher linear peptide yields and simpler purification over using a generic L-isomer or free acid.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B12098882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-D-alanyl-, 1,1-dimethylethyl ester
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)OC(C)(C)C)N
InChIInChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)
InChIKeyAZOCHZKMTMUKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-D-alanyl-, 1,1-dimethylethyl ester (CAS 74098-65-0) for Peptide Synthesis: Properties and Procurement Overview


Glycine, N-D-alanyl-, 1,1-dimethylethyl ester (also known as H-(D)Ala-Gly-OtBu, Boc-D-Ala-Gly-OH, or tert-butyl 2-[(2R)-2-aminopropanamido]acetate; CAS 74098-65-0) is a protected dipeptide building block with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is a D-amino acid derivative that couples D-alanine with glycine, where the C-terminal carboxyl group is protected as a tert-butyl (tBu) ester, while the N-terminal amine is free [1]. It serves as a key intermediate in the solution- and solid-phase synthesis of complex peptides and peptidomimetics, particularly those requiring D-configuration stereochemistry for biological activity or metabolic stability [1].

Why Glycine, N-D-alanyl-, 1,1-dimethylethyl ester (CAS 74098-65-0) Cannot Be Substituted with Generic Dipeptide Analogs


The specific combination of a free N-terminal amine, a D-alanine residue, and a C-terminal tert-butyl ester protecting group in Glycine, N-D-alanyl-, 1,1-dimethylethyl ester confers unique chemical and biological properties that are not replicated by closely related analogs. Substitution with the L-enantiomer, a free acid form, or an alternative ester can drastically alter synthetic efficiency, stereochemical outcome, and downstream biological performance [1]. For example, the tert-butyl ester is orthogonal to the base-labile Fmoc protecting group, enabling selective deprotection strategies that are fundamental to modern peptide synthesis [2]. Furthermore, the D-alanine residue imparts resistance to common peptidases and influences the secondary structure of the final peptide, which is critical for biological activity [3]. Simply replacing this compound with a generic dipeptide can lead to failed syntheses, racemized products, or biologically inert peptides, undermining research and development efforts.

Quantitative Evidence for Glycine, N-D-alanyl-, 1,1-dimethylethyl ester (CAS 74098-65-0) Differentiation from Comparators


Comparative Stability Against Unwanted Diketopiperazine Formation in Solution-Phase Peptide Synthesis

The use of a C-terminal tert-butyl ester in dipeptides like Glycine, N-D-alanyl-, 1,1-dimethylethyl ester significantly suppresses the formation of diketopiperazines (DKPs), a major side reaction in peptide synthesis that reduces yield and purity. Under high-pressure conditions designed to induce hydrolysis and cyclization, a dipeptide with a tert-butyl ester at the C-terminus exhibited complete steric hindrance against cyclization, yielding only the linear dipeptide H-Leu-Gly-OH, whereas the corresponding dipeptide amide yielded only trace amounts of the desired linear product [1]. This stability is attributed to the steric bulk of the tert-butyl group [2].

Peptide Synthesis Diketopiperazine Chemical Stability tert-Butyl Ester

Enhanced Lipophilicity and Predicted Membrane Permeability vs. Free Dipeptide

The presence of a tert-butyl ester significantly enhances the lipophilicity of dipeptides, which is a key determinant of membrane permeability and bioavailability in prodrug and peptide drug development. While direct experimental logP data for Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is limited, the parent dipeptide D-alanyl glycine has a predicted logP of -3.1 (ALOGPS) and water solubility of 8.09 g/L [1]. Esterification with a tert-butyl group is known to increase lipophilicity by 1-2 logP units, improving passive diffusion across biological membranes . This represents a substantial advantage over the free acid form for applications where cellular uptake is required.

Lipophilicity Membrane Permeability Peptide Drug Delivery tert-Butyl Ester

Stereospecific Incorporation of D-Alanine for Enhanced Metabolic Stability in Peptide Therapeutics

The D-alanine residue in Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is critical for imparting resistance to enzymatic degradation. Studies on the opioid peptide DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), which contains the same D-Ala-Gly motif, have demonstrated significant metabolic stability against exo- and endopeptidases [1]. In in vitro stability assays, DADLE and its prodrugs exhibited prolonged stability compared to peptides with L-amino acids in the same positions [1]. This stereospecific feature is a key advantage for researchers aiming to develop peptide-based drugs with extended in vivo half-lives.

Metabolic Stability Peptidase Resistance D-Amino Acids Peptide Therapeutics

Orthogonal Protecting Group Strategy: Facile Acidolytic Deprotection of tert-Butyl Ester in the Presence of Base-Labile Groups

The tert-butyl ester in Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This group is orthogonal to the base-labile Fmoc protecting group, enabling a highly efficient and selective synthesis workflow [1]. The tert-butyl ester can be quantitatively removed using trifluoroacetic acid (TFA) in dichloromethane, typically within 0.5 to 4 hours, without affecting the acid-stable Fmoc group or the peptide backbone [2]. In contrast, alternative C-terminal protecting groups like benzyl esters require hydrogenolysis, which is incompatible with many functional groups, or methyl/ethyl esters, which are less easily removed without risking peptide bond cleavage.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Fmoc Strategy tert-Butyl Ester

Key Application Scenarios for Glycine, N-D-alanyl-, 1,1-dimethylethyl ester (CAS 74098-65-0) Based on Differentiated Properties


Solution-Phase Synthesis of Racemization-Prone Peptide Sequences

When synthesizing peptides containing sensitive sequences prone to racemization or diketopiperazine (DKP) formation, this D-alanine-containing, C-terminal tert-butyl ester dipeptide is an ideal building block. Its steric bulk suppresses unwanted cyclization side reactions, as demonstrated by its ability to prevent DKP formation under conditions that cause rapid cyclization of other esters or amides [1]. The use of this protected dipeptide ensures higher yields and simpler purification of the desired linear peptide, making it a strategic choice for medicinal chemists and process development scientists.

Synthesis of Metabolically Stable Peptide Probes and Lead Compounds

In the design of peptide-based probes, inhibitors, or drug leads where resistance to proteolytic degradation is paramount, this building block is essential. The presence of the D-alanine residue, as supported by studies on DADLE and other D-amino acid-containing peptides, confers significant stability against exo- and endopeptidases [2]. Researchers should prioritize this building block over its L-isomer counterpart to enhance the in vivo half-life and overall pharmacokinetic profile of their peptide constructs.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Complex Sequences

This building block is fully compatible with standard Fmoc/tBu SPPS protocols. Its C-terminal tert-butyl ester is orthogonal to the Fmoc group, enabling a clean and efficient two-step deprotection-coupling cycle [3]. The acid-labile tBu ester can be reliably removed with TFA at the end of the synthesis without affecting the rest of the peptide, a key advantage over alternative protecting groups like benzyl or methyl esters. For any lab performing automated or manual SPPS, this compound is a plug-and-play reagent that streamlines the synthesis of D-amino acid-containing peptides.

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